Cas no 1044-96-8 ((8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one)
1044-96-8 structure
Product Name:(8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Numero CAS:1044-96-8
MF:C22H30O2
MW:326.472406864166
CID:146075
Update Time:2024-11-26
(8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 18,19-Dinorpregn-4-en-20-yn-3-one,17-hydroxy-13-propyl-, (17a)- (9CI)
- (17R)-17-Hydroxy-13-propyl-18,19-dinorpregn-4-en-20-yn-3-one
- 17a-Ethynyl-13b-propyl-3-oxo-4-estren-17b-ol
- 18,19-Dinor-17a-pregn-4-en-20-yn-3-one,17-hydroxy-13-propyl- (7CI,8CI)
- R 1364
- R 1364 (steroid)
- RU1364
- R-1364
- RU-1364
- R-1364【steroid】
- RU 1364
- NUCQOTUSUGFIDQ-ZCPXKWAGSA-N
- (8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyc
- (8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
-
- Inchi: 1S/C22H30O2/c1-3-11-21-12-9-18-17-8-6-16(23)14-15(17)5-7-19(18)20(21)10-13-22(21,24)4-2/h2,14,17-20,24H,3,5-13H2,1H3/t17-,18+,19+,20-,21-,22-/m0/s1
- Chiave InChI: NUCQOTUSUGFIDQ-ZCPXKWAGSA-N
- Sorrisi: O[C@@]1(C#C)CC[C@H]2[C@@H]3CCC4=CC(CC[C@@H]4[C@H]3CC[C@@]21CCC)=O
- BRN: 5592410
Proprietà calcolate
- Massa esatta: 326.225
- Massa monoisotopica: 326.225
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 623
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 37.3
Proprietà sperimentali
- Densità: 1.12
- Punto di ebollizione: 471°C at 760 mmHg
- Punto di infiammabilità: 200.3°C
- Indice di rifrazione: 1.566
(8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
1044-96-8 ((8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti